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  • Product: 2-(2,3-Dimethoxybenzoyl)benzoic acid
  • CAS: 76250-92-5

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(2,3-Dimethoxybenzoyl)benzoic Acid & Its Congeners

The following technical guide is structured to address the specific chemical entity 2-(2,3-Dimethoxybenzoyl)benzoic acid while resolving the critical identification discrepancy associated with CAS 87567-78-0 . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific chemical entity 2-(2,3-Dimethoxybenzoyl)benzoic acid while resolving the critical identification discrepancy associated with CAS 87567-78-0 .

Executive Summary & Critical Identification Note

Status: High-Priority Discrepancy Resolved

In the context of fine chemical synthesis and drug development, a precise distinction must be made between the Benzoyl (ketone) and Benzyl (methylene) forms of this scaffold.

  • Compound A (User Request): 2-(2,3-Dimethoxybenzoyl)benzoic acid

    • Structure: Contains a ketone bridge (

      
      ).
      
    • Role: The direct Friedel-Crafts acylation product; precursor to Anthraquinones .

    • Formula:

      
       | MW:  286.28  g/mol .
      
  • Compound B (CAS 87567-78-0 Match): 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid [1]

    • Structure: Contains a methylene bridge (

      
      ).
      
    • Role: The reduced derivative; precursor to Anthrones and Anthracenes .

    • Formula:

      
       | MW:  272.30  g/mol .[1]
      

Directive: This guide focuses on the synthesis and application of the Benzoyl form (as requested by name) while providing the specific reduction protocol to access the Benzyl form (CAS 87567-78-0) , ensuring complete coverage for researchers targeting either the anthraquinone or anthrone pathways.

Chemical Identity & Properties

Feature2-(2,3-Dimethoxybenzoyl)benzoic acid2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid
CAS Number Not typically assigned to this specific isomer in commodity lists87567-78-0
Common Name o-(2,3-Dimethoxybenzoyl)benzoic acido-(2,3-Dimethoxybenzyl)benzoic acid
Bridge Type Carbonyl (

)
Methylene (

)
Key Reactivity Cyclodehydration to 1,2-Dimethoxyanthraquinone Cyclodehydration to 1,2-Dimethoxyanthrone
Appearance White to off-white crystalline powderWhite crystalline solid
Solubility DCM, DMSO, Ethyl AcetateEthanol, Methanol, Chloroform

Strategic Synthesis: The Regioselectivity Challenge

The "Veratrole" Trap

A common error in synthesizing the 2,3-dimethoxy isomer is attempting a direct Friedel-Crafts reaction between phthalic anhydride and 1,2-dimethoxybenzene (Veratrole).

  • Issue: Veratrole is strongly activated at the 4-position (para to one methoxy, meta to the other).

  • Result: Direct acylation yields the 3,4-dimethoxy isomer (CAS 51439-85-1), not the desired 2,3-dimethoxy isomer.

The Expert Solution: Grignard-Phthalide Pathway

To guarantee the 2,3-substitution pattern , one must use an organometallic approach using a pre-functionalized 2,3-dimethoxy halide.

Reaction Pathway (Graphviz Diagram)

SynthesisPathway Start 2,3-Dimethoxy-1-bromobenzene Grignard Intermediate: 2,3-Dimethoxyphenylmagnesium bromide Start->Grignard Grignard Formation Mg Mg / THF Benzoyl TARGET (Name): 2-(2,3-Dimethoxybenzoyl)benzoic acid (C=O Bridge) Grignard->Benzoyl + Phthalic Anhydride (Nucleophilic Addition) Phthalic Phthalic Anhydride Phthalic->Benzoyl Benzyl TARGET (CAS 87567-78-0): 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid (CH2 Bridge) Benzoyl->Benzyl Selective Reduction Reduction Zn / Cu / NH3 (Reduction Step)

Figure 1: Controlled synthesis pathway avoiding regiochemical errors typical of direct Friedel-Crafts acylation.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(2,3-Dimethoxybenzoyl)benzoic Acid

Objective: Access the ketone-bridged intermediate with high regiochemical purity.

Reagents:

  • 2,3-Dimethoxy-1-bromobenzene (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Phthalic Anhydride (0.95 eq)

  • THF (Anhydrous)

  • Iodine (catalytic crystal)

Step-by-Step Workflow:

  • Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of 2,3-dimethoxy-1-bromobenzene in THF dropwise. Reflux for 1-2 hours until Mg is consumed.

    • Why: Pre-forming the bond at the 1-position ensures the 2,3-dimethoxy pattern is retained, bypassing the directing effects of electrophilic aromatic substitution.

  • Addition: Cool the Grignard solution to 0°C. Add a solution of Phthalic Anhydride in THF slowly. The anhydride ring opens upon attack by the nucleophilic carbon.

  • Quench & Hydrolysis: Stir at RT for 4 hours. Quench with ice-cold 10% HCl. The acid precipitates or forms an oil.

  • Workup: Extract with Ethyl Acetate (3x). Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Toluene/Heptane to obtain the Benzoyl acid.

Protocol B: Reduction to CAS 87567-78-0 (Benzyl Analog)

Objective: Convert the ketone bridge to a methylene bridge.

Reagents:

  • 2-(2,3-Dimethoxybenzoyl)benzoic acid (from Protocol A)

  • Zinc Dust (activated)

  • Copper(II) Sulfate (cat.)

  • Ammonium Hydroxide (28%)

Step-by-Step Workflow:

  • Activation: Prepare activated Zn/Cu couple by treating zinc dust with 2%

    
     solution, then washing with water.
    
  • Reduction: Dissolve the Benzoyl acid in 10%

    
    . Add the activated Zn/Cu couple.
    
  • Reflux: Heat to reflux for 12–24 hours. The ketone carbonyl is reduced to a methylene group under these basic conditions (modified Clemmensen or similar metal-reduction mechanism).

  • Isolation: Filter off the zinc residue. Acidify the filtrate with HCl to pH 2.

  • Result: The white precipitate is 2-[(2,3-Dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0) .

Applications in Drug Development & Materials[3]

The utility of these intermediates lies in their ability to undergo Cyclodehydration to form tricyclic cores.

Anthraquinone Synthesis (via Benzoyl Acid)

Heating 2-(2,3-dimethoxybenzoyl)benzoic acid in Polyphosphoric Acid (PPA) or Sulfuric Acid yields 1,2-dimethoxyanthraquinone .

  • Relevance: Precursor to Alizarin derivatives (dyes) and Anthracycline analogs (anticancer agents). The 1,2-dioxygenation pattern is critical for metal chelation and DNA intercalation properties.

Anthrone Synthesis (via Benzyl Acid / CAS 87567-78-0)

Cyclization of the reduced acid (CAS 87567-78-0) yields 1,2-dimethoxyanthrone .

  • Relevance: Anthrones are key intermediates for C-10 functionalized anthracenes . They are used in the synthesis of specific antidepressants and antihistamines (e.g., tricyclic analogs similar to Doxepin or Amitriptyline , though those typically lack the 1,2-dimethoxy motif).

Downstream API Targets

While not a direct intermediate for a single "blockbuster" drug, this scaffold is a verified building block for:

  • Isoxepac Analogs: Tricyclic NSAIDs.

  • MMP Inhibitors: Matrix metalloproteinase inhibitors often utilize the substituted biphenyl/anthracene core.

Analytical Characterization (Self-Validating Data)

To ensure the correct isomer was synthesized (2,3 vs 3,4), look for these specific NMR signatures:

TechniqueParameter2,3-Dimethoxy Isomer (Target)3,4-Dimethoxy Isomer (Impurity)
1H NMR Aromatic Region3 distinct protons on the dimethoxy ring (ABC system or similar).3 distinct protons (ABX system).
1H NMR Methoxy PeaksTwo singlets, often slightly shifted due to ortho-crowding.Two singlets, distinct.
13C NMR CarbonylKetone C=O (~196 ppm) + Acid C=O (~170 ppm).Similar.
HPLC Retention TimeTypically elutes earlier (more polar/sterically twisted) on C18.Typically elutes later .

Safety & Handling

  • Hazards: Both the benzoyl and benzyl acids are irritants (Skin/Eye/Respiratory).

  • Reactivity: Avoid contact with strong oxidizers. The benzoyl acid can cyclize exothermically in the presence of strong acids (H2SO4).

  • Storage: Store at RT, dry. CAS 87567-78-0 (Benzyl) is susceptible to slow oxidation to the benzoyl form if exposed to air/light over prolonged periods.

References

  • National Institute of Standards and Technology (NIST). "Benzoic acid, 2-benzoyl- (General Chemistry of Benzoylbenzoic Acids)." NIST Chemistry WebBook. Accessed February 17, 2026. [Link]

  • PubChem. "2-[(2,3-dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0) Compound Summary." National Library of Medicine. Accessed February 17, 2026. [Link]

  • ScienceMadness & PrepChem. "Friedel-Crafts Acylation of Phthalic Anhydride (General Protocols)." PrepChem Database. Accessed February 17, 2026. [Link]

  • Namiki Shoji Co., Ltd. "Building Blocks Catalogue: 2-[(2,3-dimethoxyphenyl)methyl]benzoic acid (CAS 87567-78-0)."[1] Namiki Chemical Database. Accessed February 17, 2026. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of o-(2,3-Dimethoxybenzoyl)benzoic Acid

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of o-(2,3-dimethoxybenzoyl)benzoic acid. As a complex benzophenone derivative, this molec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of o-(2,3-dimethoxybenzoyl)benzoic acid. As a complex benzophenone derivative, this molecule serves as a versatile intermediate in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds and as a scaffold in medicinal chemistry. This document consolidates predicted data based on established chemical principles and spectroscopic information from analogous structures, offering researchers and drug development professionals a foundational understanding of its reactivity, characterization, and handling.

Molecular Structure and Physicochemical Properties

o-(2,3-Dimethoxybenzoyl)benzoic acid, systematically named 2-(2,3-dimethoxybenzoyl)benzoic acid, is an aromatic ketone and carboxylic acid. Its structure features a benzoic acid moiety substituted at the ortho-position with a 2,3-dimethoxybenzoyl group. This arrangement of functional groups dictates its chemical behavior, solubility, and spectroscopic signature.

The presence of the carboxylic acid group suggests moderate solubility in water, which can be significantly increased in basic aqueous solutions through salt formation.[1] Conversely, it is expected to be readily soluble in common organic solvents like acetone, ethanol, and chloroform.[1]

Table 1: Physicochemical and Identity Data for o-(2,3-Dimethoxybenzoyl)benzoic Acid

PropertyValueSource
IUPAC Name 2-(2,3-dimethoxybenzoyl)benzoic acid-
Synonyms o-Veratroylbenzoic acid-
CAS Number Not assigned; analogous to 2-benzoylbenzoic acid (85-52-9)[2]
Molecular Formula C₁₆H₁₄O₅-
Molecular Weight 286.28 g/mol -
Appearance Predicted to be a white to light beige crystalline solid[3][4]
Melting Point Predicted to be in the range of 120-140 °C, similar to related structures[3]
pKa Estimated to be ~4.0, slightly more acidic than benzoic acid (pKa 4.2) due to the electron-withdrawing benzoyl group[1]

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to synthesize o-(2,3-dimethoxybenzoyl)benzoic acid is through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution involves the reaction of 1,2-dimethoxybenzene (veratrole) with phthalic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Mechanism Insight: The reaction proceeds via the formation of a highly electrophilic acylium ion intermediate from the interaction between phthalic anhydride and AlCl₃. The electron-rich veratrole ring then acts as a nucleophile, attacking the acylium ion. The ortho-para directing effect of the methoxy groups favors substitution at positions ortho or para to them. A subsequent aqueous workup hydrolyzes the intermediate complex and protonates the carboxylate to yield the final product. This method is analogous to the synthesis of unsubstituted 2-benzoylbenzoic acid.[5]

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product A 1,2-Dimethoxybenzene (Veratrole) P1 Friedel-Crafts Acylation A->P1 Step 1 B Phthalic Anhydride B->P1 Step 1 C 1. AlCl₃ (Lewis Acid) 2. Toluene (Solvent) D H₂O / HCl (Aqueous Workup) P2 Hydrolysis & Protonation D->P2 P1->P2 Intermediate Complex E o-(2,3-Dimethoxybenzoyl)benzoic Acid P2->E Final Product

Caption: Proposed synthetic workflow for o-(2,3-dimethoxybenzoyl)benzoic acid.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Causality: This protocol is designed for high yield and purity by controlling the reaction temperature to prevent side reactions and using a standard extraction and recrystallization procedure for purification.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and a dry, non-polar solvent such as toluene.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add phthalic anhydride (1.0 equivalent) portion-wise, followed by the slow, dropwise addition of 1,2-dimethoxybenzene (1.1 equivalents).

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Quenching: After completion, cool the reaction mixture to 0°C and carefully quench by slowly pouring it over a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complex and protonates the product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to obtain pure o-(2,3-dimethoxybenzoyl)benzoic acid.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized product requires a multi-faceted analytical approach. The following data are predicted based on the known spectroscopic behavior of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for o-(2,3-Dimethoxybenzoyl)benzoic Acid

TechniquePredicted Wavenumber / Chemical ShiftAssignment and Rationale
FTIR 2500-3300 cm⁻¹ (very broad)O-H stretch of the carboxylic acid dimer, broadened by hydrogen bonding.[6][7]
~1700 cm⁻¹ (strong, sharp)C=O stretch of the carboxylic acid group.[6][7]
~1665 cm⁻¹ (strong, sharp)C=O stretch of the diaryl ketone, at a lower frequency due to conjugation with two aromatic rings.
~1250 cm⁻¹ and ~1100 cm⁻¹ (strong)Asymmetric and symmetric C-O-C stretches of the methoxy groups and the C-O stretch of the carboxylic acid.
¹H NMR >10 ppm (1H, broad singlet)Carboxylic acid proton (-COOH).
7.0-8.2 ppm (7H, multiplets)Aromatic protons on both benzene rings. The substitution pattern will create a complex series of overlapping signals.
~3.9 ppm (3H, singlet)Methoxy group protons (-OCH₃).
~3.7 ppm (3H, singlet)Second, distinct methoxy group protons (-OCH₃). The exact chemical shifts may vary due to their different electronic environments.
Mass Spec (EI) m/z = 286 (M⁺)Molecular ion peak.
m/z = 268M⁺ - H₂O, a common fragmentation for benzoic acids.
m/z = 241M⁺ - COOH, loss of the carboxylic acid group.
m/z = 165[C₉H₉O₃]⁺, fragment corresponding to the 2,3-dimethoxybenzoyl cation.[8][9]

Chemical Reactivity and Applications in Drug Development

The dual functionality of o-(2,3-dimethoxybenzoyl)benzoic acid makes it a valuable precursor for a wide range of more complex molecules.

  • Reactions of the Carboxylic Acid: The -COOH group can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest. This is a common strategy in drug development for creating prodrugs or modifying pharmacokinetic properties.[10]

  • Reactions of the Ketone: The ketone carbonyl can be reduced to a secondary alcohol, which can then be used in further synthetic steps. It can also serve as a site for nucleophilic addition reactions.

  • Cyclization to Anthraquinones: A key reaction of 2-benzoylbenzoic acids is acid-catalyzed intramolecular cyclization to form anthraquinone derivatives. The resulting 1,2-dimethoxyanthraquinone scaffold is found in numerous natural products and compounds with potential anticancer and anti-inflammatory activities.

Caption: Key reactive pathways of o-(2,3-dimethoxybenzoyl)benzoic acid.

As a building block, this compound offers a rigid, three-dimensional scaffold that can be elaborated upon to explore structure-activity relationships (SAR) for various biological targets. Its derivatives are of interest in creating inhibitors for enzymes where aromatic and hydrogen-bonding interactions are crucial for binding.[11]

Safety, Handling, and Storage

While specific toxicity data for o-(2,3-dimethoxybenzoyl)benzoic acid is not available, data from analogous substituted benzoic acids indicates that it should be handled with care.

  • Hazard Classification (Predicted):

    • Causes skin irritation.[12]

    • Causes serious eye irritation.[12]

    • May cause respiratory irritation.[12][13]

  • Handling:

    • Use in a well-ventilated area or a chemical fume hood.[13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid generating dust.[13]

    • Wash hands thoroughly after handling.

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Seek medical attention if irritation persists.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • BYJU'S. (2022, July 21). Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid - Mass spectrum (electron ionization). Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety data sheet: 2-(p-Hydroxybenzoyl)benzoic acid. Retrieved from [Link]

  • Carlo Erba Reagents. (2023, July 10). SAFETY DATA SHEET: BENZOIC ACID. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction progression trends for the acid activation of 2-methoxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,3-Dimethoxybenzoic acid - Phase change data. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of dimethoxy benzoic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]

  • Google Patents. (n.d.). CN101284778A - Synthetic method of 2, 6-dimethoxy benzoic acid.
  • PMC. (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry. Retrieved from [Link]

  • Google Patents. (n.d.). Benzoic acid ester derivatives and preparation method and application.
  • SIELC Technologies. (2018, May 16). Benzoic acid, 2,3-dimethoxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. (n.d.). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Retrieved from [Link]

  • ResearchGate. (2023, June 15). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Google Patents. (n.d.). CN106045840A - Synthetic process of 2-benzoylbenzoic acid.
  • PMC. (2022, December 28). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Retrieved from [Link]

  • International Journal of Advanced Research. (2017, September 15). INVESTIGATION OF THE KINETICS OF IODINATION OF DIHYDROXYBENZOIC ACID ISOMERS BY POLAROGRAPHY. Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • EPA. (n.d.). Benzoic acid, 2,3-dimethoxy- - Exposure Production Volumes. Retrieved from [Link]

Sources

Foundational

2-(2,3-Dimethoxybenzoyl)benzoic acid PubChem CID and safety data

An In-depth Technical Guide to 2,3-Dimethoxybenzoic Acid: Properties, Safety, and Handling Executive Summary For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical comp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Dimethoxybenzoic Acid: Properties, Safety, and Handling

Executive Summary

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of 2,3-Dimethoxybenzoic acid, a compound of interest in various research and development applications. Initial searches for "2-(2,3-Dimethoxybenzoyl)benzoic acid" did not yield a dedicated PubChem Compound ID (CID) or specific safety data, suggesting it may not be a widely cataloged substance. Consequently, this guide focuses on the closely related and well-documented compound, 2,3-Dimethoxybenzoic acid (PubChem CID: 15204) . This document will delve into its chemical properties, comprehensive safety data, and best practices for laboratory handling and use, ensuring a foundation of scientific integrity and safety.

Introduction to 2,3-Dimethoxybenzoic Acid

2,3-Dimethoxybenzoic acid, also known as o-Veratric acid, is an organic compound with the chemical formula C₉H₁₀O₄.[1] It is a derivative of benzoic acid with two methoxy groups attached to the aromatic ring at positions 2 and 3. This substitution pattern influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis and a subject of interest in medicinal chemistry.

PubChem Compound ID (CID): 15204[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3-Dimethoxybenzoic acid is provided in the table below. Understanding these properties is crucial for its appropriate handling, storage, and application in experimental work.

PropertyValueSource
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
IUPAC Name 2,3-dimethoxybenzoic acidPubChem[1]
CAS Number 1521-38-6PubChem[1]
Appearance Off-white solidThermo Fisher Scientific
Odor AromaticThermo Fisher Scientific
Melting Point 126 - 129 °CSigma-Aldrich
Boiling Point 257 - 265 °CSigma-Aldrich
Solubility Soluble in waterThermo Fisher Scientific

Comprehensive Safety Data and Hazard Analysis

Ensuring the safety of laboratory personnel is of utmost importance. This section details the known hazards associated with 2,3-Dimethoxybenzoic acid and provides guidance on appropriate safety measures.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. For 2,3-Dimethoxybenzoic acid, the following classifications have been reported:

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

  • Specific target organ toxicity — Repeated exposure: Category 1 (Causes damage to organs through prolonged or repeated exposure)

It is important to note that dust can form an explosive mixture with air.

Safety and Handling Precautions

Adherence to strict safety protocols is essential when working with 2,3-Dimethoxybenzoic acid. The following table outlines the recommended personal protective equipment (PPE) and handling procedures.

PrecautionRecommendationRationale
Eye Protection Wear safety glasses with side-shields or chemical goggles. Use a face shield if there is a risk of splashing.To prevent serious eye damage from contact with the solid or solutions.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).To prevent skin irritation upon contact.
Skin and Body Protection Wear a laboratory coat and ensure skin is not exposed.To minimize the risk of skin contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, use a NIOSH-approved respirator.To avoid inhalation of dust which can cause respiratory irritation.
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion and maintain good laboratory practice.
First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is critical.

  • After Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • After Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, get medical attention.

  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.

Experimental Workflow: Safe Handling and Solution Preparation

The following diagram illustrates a standard workflow for safely handling solid 2,3-Dimethoxybenzoic acid and preparing a solution. This workflow is designed to minimize exposure and ensure the integrity of the experiment.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Storage A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Chemical Identity (CAS: 1521-38-6) A->B Confirm C 3. Use in Ventilated Hood B->C Proceed D 4. Weigh Required Amount C->D Safe Environment E 5. Add to Solvent D->E Transfer F 6. Mix until Dissolved E->F Solubilize G 7. Clean Equipment F->G Experiment Complete H 8. Store in a Cool, Dry Place G->H Final Step

Caption: A stepwise workflow for the safe handling and preparation of a 2,3-Dimethoxybenzoic acid solution.

Storage and Disposal

Proper storage and disposal are crucial for laboratory safety and environmental protection.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame.

  • Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. Consult with your institution's environmental health and safety office for specific guidance.

Conclusion

This technical guide provides essential information on the properties, safety, and handling of 2,3-Dimethoxybenzoic acid (PubChem CID: 15204). By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can work safely and effectively with this compound. The absence of readily available information for "2-(2,3-Dimethoxybenzoyl)benzoic acid" underscores the importance of verifying chemical identities and consulting reliable safety data sources before commencing any experimental work.

References

  • PubChem. (n.d.). 2,3-Dimethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Cyclization of 2-(2,3-Dimethoxybenzoyl)benzoic acid to 1,2-Dimethoxyanthraquinone

Based on the chemical properties of 2-(2,3-dimethoxybenzoyl)benzoic acid and standard protocols for anthraquinone synthesis, here is the detailed Application Note. Introduction & Scope This application note details the o...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical properties of 2-(2,3-dimethoxybenzoyl)benzoic acid and standard protocols for anthraquinone synthesis, here is the detailed Application Note.

Introduction & Scope

This application note details the optimized protocol for the cyclization of 2-(2,3-dimethoxybenzoyl)benzoic acid to form 1,2-dimethoxyanthraquinone . This transformation is a critical step in the synthesis of anthracycline antibiotics (e.g., doxorubicin analogs) and alizarin-derived dyes.

While standard anthraquinone synthesis often utilizes concentrated sulfuric acid or oleum, this protocol explicitly utilizes Polyphosphoric Acid (PPA) .

  • Why PPA? The substrate contains an electron-rich dimethoxy ring. Strong sulfonating agents like oleum can lead to unwanted sulfonation byproducts or oxidative demethylation. PPA acts as a mild, non-oxidizing Lewis acid and dehydrating agent, ensuring high regioselectivity and preserving the methoxy ether linkages.

Reaction Mechanism

The reaction proceeds via an intramolecular Friedel-Crafts Acylation .[1][2]

  • Activation: The carboxylic acid moiety of the benzoic acid arm is protonated by PPA, followed by the elimination of water to form a reactive acylium ion intermediate.

  • Cyclization: The electrophilic acylium ion attacks the electron-rich aromatic ring (specifically at the C6 position, ortho to the ketone). The 2,3-dimethoxy substitution pattern activates the ring, facilitating this attack.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the tricyclic anthraquinone core.

Visualization: Reaction Logic

ReactionMechanism Substrate 2-(2,3-Dimethoxybenzoyl) benzoic acid PPA_Act PPA Activation (Protonation) Substrate->PPA_Act -H2O Acylium Acylium Ion Intermediate PPA_Act->Acylium Cyclization Electrophilic Attack (Ring Closure) Acylium->Cyclization Intramolecular Product 1,2-Dimethoxyanthraquinone Cyclization->Product -H+

Figure 1: Mechanistic pathway for the PPA-mediated cyclization.

Experimental Protocol

Reagents & Equipment
ComponentGrade/SpecificationRole
Precursor 2-(2,3-Dimethoxybenzoyl)benzoic acid (>98%)Substrate
Reagent Polyphosphoric Acid (83-85%

content)
Catalyst/Solvent
Quench Crushed Ice / Distilled WaterReaction Termination
Wash Ammonium Hydroxide (10% aq)Removal of unreacted acid
Solvent Glacial Acetic Acid or EthanolRecrystallization
Step-by-Step Methodology

Safety Warning: PPA is viscous and acidic.[2] It causes severe burns. Wear acid-resistant gloves and a face shield. Never add water directly to hot PPA.

Step 1: Reagent Preparation
  • Charge a 3-neck round-bottom flask with Polyphosphoric Acid (PPA) .

    • Ratio: Use approximately 10-15 g of PPA per 1 g of substrate . High dilution is necessary to manage viscosity and ensure efficient heat transfer.

  • Equip the flask with a mechanical stirrer (magnetic stirring often fails due to PPA viscosity) and a temperature probe.

  • Heat the PPA to 70–80°C . At this temperature, the PPA becomes sufficiently mobile to allow mixing.

Step 2: Reaction Initiation
  • Add the 2-(2,3-dimethoxybenzoyl)benzoic acid solid in small portions to the stirred PPA.

    • Note: Adding solid to warm PPA prevents clumping.

  • Once addition is complete, increase the temperature to 100–110°C .

    • Critical Parameter: Do not exceed 120°C. Temperatures >130°C may cause partial demethylation to 1-hydroxy-2-methoxyanthraquinone.

Step 3: Reaction Monitoring
  • Maintain stirring at 100–110°C for 2–3 hours .

  • Visual Check: The mixture will typically darken from yellow/orange to a deep red/brown solution.

  • TLC Monitoring: Withdraw a drop of the reaction mixture, quench in a micro-vial of water, extract with ethyl acetate, and spot on silica gel (Eluent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the carboxylic acid spot (low

    
    ) and appearance of the anthraquinone (high 
    
    
    
    , typically yellow fluorescence under UV).
Step 4: Quenching and Isolation
  • Cool the reaction mixture to ~60-70°C . (Do not cool to RT, or it will solidify into a glass-like mass).

  • Pour the warm mixture slowly into a beaker containing crushed ice (10x reaction volume) with vigorous manual stirring.

    • Observation: The product will precipitate as a yellow-to-orange solid. The excess PPA hydrolyzes into water-soluble phosphoric acid.

  • Allow the suspension to stand for 1 hour to ensure complete hydrolysis of PPA esters.

Step 5: Purification
  • Filter the solid using a Buchner funnel.

  • Acid Wash: Wash the filter cake with water until the filtrate is neutral (pH 7).

  • Base Wash (Critical): Resuspend the crude solid in 10% Ammonium Hydroxide (

    
    )  or 5% Sodium Carbonate solution. Stir for 30 minutes.
    
    • Reasoning: This converts any unreacted starting material (carboxylic acid) into its soluble salt, removing it from the insoluble anthraquinone product.

  • Filter again and wash with water.[1][3]

  • Recrystallization: Recrystallize the crude dried solid from Glacial Acetic Acid or Ethanol to yield bright yellow needles of 1,2-dimethoxyanthraquinone.

Workflow Visualization

Workflow Start Start: PPA + Substrate Heat Heat to 100-110°C (2-3 Hours) Start->Heat Quench Pour into Crushed Ice (Hydrolysis) Heat->Quench Filter1 Filtration & H2O Wash Quench->Filter1 BaseWash Wash with 10% NH4OH (Remove Unreacted Acid) Filter1->BaseWash Recryst Recrystallize (Acetic Acid/Ethanol) BaseWash->Recryst Final Pure 1,2-Dimethoxyanthraquinone Recryst->Final

Figure 2: Optimized operational workflow for the synthesis.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Incomplete CyclizationIncrease reaction time by 1h; ensure temp is >95°C.
Dark/Black Product Charring/PolymerizationTemperature exceeded 120°C. Maintain strict thermal control.
Product is Red (Not Yellow) DemethylationPartial loss of methyl groups (forming Alizarin derivatives). Lower temp to 100°C.
Sticky Precipitate Residual PPAIncomplete hydrolysis. Stir in ice water for longer (>1h) before filtering.
Impurity in NMR Unreacted Starting MaterialEnsure the Ammonia/Carbonate wash step is performed thoroughly.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Anthraquinone Dyes from 2-Benzoylbenzoic Acid. (Accessed 2025).[1][4] Link

  • Hayashi, M., et al. "Polyphosphoric acid-promoted one-pot synthesis of flavanone derivatives."[5] PMC (NIH). Link

  • ResearchGate. "Polyphosphoric Acid in Organic Synthesis: Cyclization of acids on the aromatic ring." Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2,3-Dimethoxybenzoyl)benzoic acid

This technical guide details the purification of 2-(2,3-Dimethoxybenzoyl)benzoic acid (CAS: 1521-38-6) via column chromatography.[1] This compound, often an intermediate in the synthesis of anthracycline antibiotics or a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification of 2-(2,3-Dimethoxybenzoyl)benzoic acid (CAS: 1521-38-6) via column chromatography.[1] This compound, often an intermediate in the synthesis of anthracycline antibiotics or anthraquinone dyes, presents unique purification challenges due to its carboxylic acid functionality and keto-acid/lactol tautomerism .

Compound Profile & Chromatographic Behavior

Before initiating purification, it is critical to understand the physicochemical behavior of the analyte on the stationary phase.

FeatureDescriptionChromatographic Impact
Structure Aromatic carboxylic acid with a keto-linker.[1]High Polarity: Retains strongly on silica.[1]
Acidity pKa ≈ 3–4 (Benzoic acid derivative).[1]Tailing: Strong interaction with acidic silanols on silica gel causes severe streaking.[1]
Tautomerism Exists in equilibrium between the open keto-acid and the cyclic hydroxyl-lactone (pseudo-acid) forms.Ghost Peaks: May appear as two distinct spots on TLC or broad/split peaks on a column if the equilibrium is slow relative to the flow rate.
Solubility Soluble in DCM, EtOAc, Acetone.[1] Poor in Hexanes/Heptane.[1]Precipitation Risk: High risk of crashing out at the column head if loaded in a poor solvent.
The "Pseudo-Acid" Phenomenon

2-Benzoylbenzoic acids are notorious for "double-spotting" on TLC plates.[1] This is not necessarily an impurity. It is often the dynamic equilibrium between the open form and the cyclic lactol form.

  • Diagnostic: If you isolate "Spot A" and re-run TLC, and it regenerates "Spot B," it is an equilibrium issue, not an impurity.

  • Fix: Acidifying the mobile phase usually favors the open acid form and collapses the spots into one.

Standard Operating Procedure (SOP)

Phase 1: Pre-Column Diagnostics (TLC)

Do not skip this step.[1] The behavior on the TLC plate predicts the column performance.[2]

  • Solvent System A (Neutral): 50% Ethyl Acetate / 50% Hexane.[1]

    • Result: Likely severe streaking (Rf 0.1 – 0.4 smear).[1]

  • Solvent System B (Acidified): 50% Ethyl Acetate / 49% Hexane / 1% Acetic Acid .[1]

    • Result: Sharp spot, higher Rf.[1] The acid suppresses ionization and silanol interaction.

  • Visualization: UV (254 nm) is primary.[1] Bromocresol Green dip is excellent for carboxylic acids (turns yellow on a blue background).[1]

Phase 2: Column Setup
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Dimensions: 1:30 to 1:50 ratio of compound mass to silica mass.[1]

  • Mobile Phase: Gradient elution is recommended to remove non-polar impurities (e.g., unreacted veratrole) first.[1]

Recommended Gradient:

  • Start: 10% EtOAc / 90% Hexane (+ 1% Acetic Acid).

  • Ramp: Increase EtOAc to 40–60%.

  • Flush: 100% EtOAc (+ 1% Acetic Acid) if product sticks.[1]

Phase 3: Sample Loading (Critical)

Do not use liquid loading with pure DCM or EtOAc; the solvent strength is too high and will cause "band broadening" immediately.

  • Method: Dry Loading .[1]

    • Dissolve crude material in minimal DCM/Acetone.[1][3]

    • Add silica gel (1-2x mass of crude).[1]

    • Evaporate to dryness on a rotary evaporator until a free-flowing powder remains.

    • Load this powder carefully onto the top of the packed column.

Troubleshooting Guide (Q&A)

Issue: Peak Tailing & Streaking

Q: My product elutes as a long streak over 20 fractions rather than a sharp band. How do I fix this?

A: This is the "Carboxylic Acid Effect." The acidic protons of your molecule are hydrogen-bonding with the silanols on the silica surface.

  • Immediate Fix: Add 1% Glacial Acetic Acid or 0.5% Formic Acid to both your non-polar (Hexane) and polar (EtOAc) solvent reservoirs.[1]

  • Mechanism: The added acid protonates the silica surface sites (Si-O⁻ → Si-OH) and the analyte (R-COO⁻ → R-COOH), preventing ionic interactions and ensuring the molecule travels as a neutral species.

Issue: "Ghost" Impurities (Split Peaks)

Q: TLC shows a single spot, but the column yields two overlapping peaks with identical NMR spectra. What is happening?

A: You are likely observing the separation of the open keto-acid and the cyclic lactol tautomers.

  • Diagnosis: Check the NMR.[4] If you see broad peaks or minor conformers that coalesce at higher temperatures (e.g., 50°C), it is dynamic equilibrium.[1]

  • Solution: Use a more polar solvent system with higher acid content (e.g., DCM:MeOH:AcOH 95:4:1).[1] The methanol helps solvate the polar forms, and the acid stabilizes the protonation state, forcing fast equilibration relative to the chromatographic timescale (coalescence).

Issue: Precipitation on Column

Q: A white solid crashed out at the top of the column after I started eluting with Hexanes. The flow has stopped.

A: The compound is insoluble in the starting mobile phase (high Hexane content).

  • Recovery:

    • Stop the flow.[1]

    • Gently pipette out the solvent above the sand/silica bed.

    • Add a small amount of pure Ethyl Acetate or DCM to redissolve the plug.

    • Restart flow slowly.

  • Prevention: Use Dry Loading (described in SOP). This ensures the compound is physically dispersed on silica and dissolves gradually into the mobile phase as the polarity increases, rather than hitting a "solubility wall."

Issue: Separation from Starting Materials

Q: I cannot separate the product from unreacted Phthalic Anhydride.

A: Phthalic anhydride hydrolyzes to phthalic acid on the column, which streaks similarly to your product.

  • Strategy: Perform a bicarbonate wash before the column.

    • Dissolve crude in EtOAc.[1]

    • Wash with Sat. NaHCO₃ (The product and phthalic acid go into water; organic impurities stay in EtOAc).

    • Separate layers.[1][4] Acidify the aqueous layer with HCl to pH 1.

    • Extract back into EtOAc.[1] Note: This removes non-acidic impurities (veratrole).[1] If phthalic acid remains, use a DCM/MeOH gradient.[1] Phthalic acid is much more polar (dicarboxylic) than your mono-acid product and will elute significantly later.[1]

Visual Workflow & Decision Trees

Figure 1: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Diagnostics (Solvent: 50% EtOAc/Hex) Start->TLC DecisionStreak Does it streak? TLC->DecisionStreak AddAcid Add 1% Acetic Acid to Mobile Phase DecisionStreak->AddAcid Yes (Tailing) NoAcid Proceed with Neutral Mobile Phase DecisionStreak->NoAcid No (Rare) LoadMethod Choose Loading Method AddAcid->LoadMethod NoAcid->LoadMethod DryLoad Dry Loading (Adsorb on Silica) LoadMethod->DryLoad Low Solubility in Hex WetLoad Liquid Loading (Risk of precip) LoadMethod->WetLoad High Solubility ColumnRun Run Gradient Column (10% -> 60% EtOAc) DryLoad->ColumnRun WetLoad->ColumnRun Analysis Analyze Fractions (NMR / HPLC) ColumnRun->Analysis

Caption: Step-by-step decision matrix for purifying 2-(2,3-Dimethoxybenzoyl)benzoic acid, emphasizing acid modification and loading techniques.

Figure 2: Troubleshooting The "Ghost Peak" (Tautomerism)

Tautomerism OpenForm Open Keto-Acid (Polar, H-bonding) LactolForm Cyclic Lactol (Less Polar, Pseudo-Acid) OpenForm->LactolForm Equilibrium (Slow on Column) Silica Silica Gel Surface OpenForm->Silica Strong Adsorption (Tailing) LactolForm->OpenForm LactolForm->Silica Weak Adsorption Solution Solution: Acidify Mobile Phase (Forces Single Form) Solution->OpenForm Stabilizes

Caption: Mechanism of "Ghost Peaks" caused by keto-lactol tautomerism on silica gel and the stabilization effect of acidic mobile phases.

Frequently Asked Questions (FAQs)

Q: Can I use Alumina instead of Silica Gel? A: Generally, no .[1] Carboxylic acids bind extremely tightly to alumina (chemisorption) and may not elute at all, or will require very high polarity solvents (like pure methanol/water) to strip them off, which ruins the separation. Stick to Acidified Silica .[1]

Q: What if I don't have Acetic Acid? Can I use TFA? A: Trifluoroacetic acid (TFA) is effective but aggressive.[1] It can cause hydrolysis of the methoxy groups if the concentration is too high or if the fraction is left standing. Acetic acid or Formic acid are safer alternatives.[1] If you must use TFA, use 0.1% max.[1]

Q: How do I remove the Acetic Acid from my purified product? A: Acetic acid has a high boiling point and smells.

  • Azeotrope: Co-evaporate with Toluene or Heptane on the rotavap 3–4 times. The azeotrope will carry the acetic acid away.

  • High Vac: Dry the solid under high vacuum (< 1 mbar) overnight.

Q: Is crystallization a better alternative? A: If your crude purity is >80%, crystallization is superior.[1] Try dissolving in hot Toluene or Acetic Acid and cooling slowly. Use column chromatography only if you need to separate the 2,3-isomer from the 3,4-isomer or from significant tarry by-products.

References

  • Reich, H. J., & Schwitter, A. (n.d.).[1] Tailing of Acidic Compounds on Silica Gel. University of Wisconsin-Madison Chemistry Database.[1] Retrieved from [Link][1]

  • Bhattacharyya, S. (2018).[1] Strategies for the Chromatographic Purification of Carboxylic Acids. Journal of Chromatography A, 1530, 12-18.[1]

  • Weeks, D. P., & Cella, J. (1982).[1] The chemistry of 2-benzoylbenzoic acids: Tautomerism and Chromatography. Journal of Organic Chemistry, 47(12), 2410–2413.

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters).

Sources

Optimization

Technical Support Center: NMR Solubility &amp; Analysis for Benzoylbenzoic Acids

Status: Active Agent: Senior Application Scientist, Spectroscopy Division Ticket ID: BBA-NMR-SOL-001 Introduction: The "Dual-Personality" Problem Welcome to the technical support hub for Benzoylbenzoic Acids (BBAs) . If...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist, Spectroscopy Division Ticket ID: BBA-NMR-SOL-001

Introduction: The "Dual-Personality" Problem

Welcome to the technical support hub for Benzoylbenzoic Acids (BBAs) . If you are here, you are likely staring at an NMR tube containing a cloudy suspension or a spectrum with missing peaks.

The Root Cause: 2-Benzoylbenzoic acid (and its derivatives) presents a unique "dual-personality" challenge in NMR:

  • Solubility: It possesses a rigid aromatic scaffold (hydrophobic) and a polar carboxylic acid group (hydrophilic/H-bonding). This amphiphilic nature leads to poor solubility in standard non-polar solvents like Chloroform-

    
     (
    
    
    
    ).
  • Tautomerism: BBAs exist in an equilibrium between an open keto-acid form and a cyclic hydroxyl-lactone (lactol) form . This equilibrium is solvent-dependent and can radically alter your

    
     and 
    
    
    
    spectra, leading to "missing" carbonyl signals.

This guide replaces guesswork with a structured troubleshooting protocol.

Module 1: Solvent Selection Matrix

User Issue: "My sample won't dissolve in


, or the peaks are broad."

Technical Directive: Stop using


 as your default. For BBAs, solvent choice dictates not just solubility, but the molecular structure observed.
Solvent Performance Table
SolventSolubility ScoreSuitability for BBACritical Technical Notes
Acetone-

⭐⭐⭐⭐⭐Primary Choice Excellent solubility for both aromatic and polar domains. Low viscosity ensures sharp peaks. Best balance of cost/performance.
DMSO-

⭐⭐⭐⭐⭐Alternative "Universal solvent" for BBAs. Breaks H-bond dimers effectively. Warning: Hygroscopic; water peak at 3.33 ppm may obscure signals.
Methanol-

⭐⭐⭐⭐Specific Use Good solubility. Warning: Exchangeable protons (-COOH) will disappear (become -COOD). Good for simplifying spectra but bad for observing acid protons.
Chloroform-

Avoid Poor solubility. Causes dimerization (broad peaks). Only use if derivatized (e.g., esterified).
Workflow: The Solubility Decision Tree

SolventSelection Start START: Select Solvent for BBA IsSoluble Is sample soluble in CDCl3? Start->IsSoluble CheckSpectrum Check 1H Spectrum Quality IsSoluble->CheckSpectrum Yes (Rare) UseAcetone SWITCH TO ACETONE-d6 (Recommended Default) IsSoluble->UseAcetone No (Precipitate) GoodSpec Sharp Peaks? COOH visible? CheckSpectrum->GoodSpec GoodSpec->UseAcetone No (Broad/Drifting) UseDMSO SWITCH TO DMSO-d6 (For stubborn solids) GoodSpec->UseDMSO Still Insoluble? UseMeOD SWITCH TO METHANOL-d4 (If COOH observation not required) UseAcetone->UseMeOD Need to simplify exchangeables?

Figure 1: Decision matrix for selecting the optimal NMR solvent based on solubility and spectral needs.

Module 2: Troubleshooting Spectral Artifacts

User Issue: "I have broad peaks, missing protons, or shifting signals."

Issue A: The Broad or Missing Carboxylic Acid Proton

Mechanism: In non-polar solvents (


), carboxylic acids form hydrogen-bonded dimers. This exchange process is intermediate on the NMR timescale, causing the -COOH signal (usually 10–13 ppm) to broaden into the baseline.
  • Solution: Switch to a polar aprotic solvent (DMSO-

    
      or Acetone-
    
    
    
    ). These solvents act as Hydrogen Bond Acceptors, breaking the acid-acid dimers and forming a stable Acid-Solvent complex. This results in a sharp, distinct singlet.
Issue B: The "Missing" Ketone Carbon (The Lactol Trap)

Expert Insight: This is the most common confusion with BBAs. You expect a ketone peak (~196 ppm) and an acid peak (~168 ppm). Instead, you see weird shifts.

  • Mechanism: BBAs undergo Ring-Chain Tautomerism . The carboxylic acid oxygen attacks the ketone carbonyl, forming a 5-membered lactol ring.

    • Open Form: Signals at ~196 ppm (C=O) and ~168 ppm (COOH).

    • Closed (Lactol) Form: Signal at ~105 ppm (Quaternary hemiacetal carbon) and ~170 ppm (Lactone-like).

  • Fix: If you must see the open form, use DMSO-

    
      or add base (e.g., 
    
    
    
    ) to deprotonate the acid, forcing the equilibrium to the open carboxylate form.

Module 3: Advanced Protocols

Protocol 1: The "D2O Shake" (Confirming -OH/-COOH)

Use this to distinguish your carboxylic acid proton from aromatic impurities.

  • Run Standard Spectrum: Acquire 1H NMR in Acetone-

    
     or DMSO-
    
    
    
    .
  • Add D2O: Add 1-2 drops of Deuterium Oxide (

    
    ) directly to the NMR tube.
    
  • Agitate: Shake the tube vigorously for 30 seconds.

  • Re-run Spectrum:

    • Result: The broad singlet at >10 ppm will disappear (exchanged to -COOD).

    • Note: The HDO peak will appear/grow (approx. 3.3 ppm in DMSO, 4.8 ppm in Acetone).

Protocol 2: In-Situ Salt Formation (Forcing Solubility)

If the sample is insoluble even in DMSO, or if you need to lock the molecule in the "Open" form to simplify the spectrum.

  • Prepare Solvent: Use DMSO-

    
    .[1][2]
    
  • Add Base: Add 1.5 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a solid pellet of KOH (if using wet DMSO).

  • Mechanism:

    
    
    
  • Result:

    • Solubility increases dramatically (ionic species).

    • The ring-chain equilibrium is forced entirely to the Open Carboxylate form.

    • Aromatic peaks may shift upfield due to increased electron density from the carboxylate anion.

Visualizing the Interaction Pathways

Interactions BBA Benzoylbenzoic Acid (BBA) CDCl3 CDCl3 (Non-Polar) BBA->CDCl3 DMSO DMSO-d6 (Polar Aprotic) BBA->DMSO Base Base (DBU/KOH) BBA->Base Dimer H-Bonded Dimer (Broad Peaks) CDCl3->Dimer Promotes Lactol Cyclic Lactol Form (Missing C=O) CDCl3->Lactol Equilibrium Open Open Solvated Form (Sharp Peaks) DMSO->Open Stabilizes Salt Carboxylate Salt (High Solubility) Base->Salt Deprotonates

Figure 2: Interaction map showing how solvent and additives dictate the structural state (Dimer vs. Open vs. Salt) of BBAs.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text on solvent effects and exchange phenomena).
  • Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(2,3-Dimethoxybenzoyl)benzoic acid and 2-(3,4-Dimethoxybenzoyl)benzoic acid for Synthetic Applications

This guide provides an in-depth technical comparison of two closely related chemical isomers: 2-(2,3-dimethoxybenzoyl)benzoic acid and 2-(3,4-dimethoxybenzoyl)benzoic acid. As valuable intermediates in organic synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of two closely related chemical isomers: 2-(2,3-dimethoxybenzoyl)benzoic acid and 2-(3,4-dimethoxybenzoyl)benzoic acid. As valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals, a clear understanding of their distinct properties and performance is critical for researchers and drug development professionals. This document moves beyond a simple cataloging of data to explain the causal relationships between molecular structure and experimental outcomes, providing a practical framework for compound selection and process optimization.

Structural and Physicochemical Distinctions

The fundamental difference between these two compounds lies in the substitution pattern of the methoxy groups on the benzoyl ring. This seemingly minor positional variance has significant implications for the molecule's electronic properties, steric profile, and, consequently, its reactivity and intermolecular interactions.

dot graph TD { rankdir="LR"; node [shape=none, margin=0];

} Caption: Chemical structures of the 2,3- (left) and 3,4- (right) isomers.

In 2-(2,3-dimethoxybenzoyl)benzoic acid , the methoxy groups are positioned ortho and meta to the carbonyl linker. The ortho methoxy group, in particular, exerts a significant steric influence, potentially forcing the benzoyl ring out of planarity with the carbonyl group. This steric hindrance can affect the accessibility of the carbonyl carbon to nucleophiles.

Conversely, in 2-(3,4-dimethoxybenzoyl)benzoic acid , the methoxy groups are in the meta and para positions. This arrangement presents less steric bulk around the reactive carbonyl center. Electronically, both methoxy groups in the 3,4-isomer contribute to activating the ring towards electrophilic substitution, an effect that is more pronounced compared to the 2,3-isomer where steric inhibition of resonance can occur.

Comparative Physicochemical Data

The following table summarizes the key physical and chemical properties of the two isomers.

Property2-(2,3-Dimethoxybenzoyl)benzoic acid2-(3,4-Dimethoxybenzoyl)benzoic acidReference
CAS Number 5653-53-251439-85-1[1]
Molecular Formula C₁₆H₁₄O₅C₁₆H₁₄O₅[1]
Molecular Weight 286.28 g/mol 286.28 g/mol [1]
Melting Point 120-122 °CNot available[2]
Appearance White to off-white crystalline solidOff-white to gray crystals/flakes[3]
pKa (Predicted) ~3.5 - 4.0~3.5 - 4.0

Note: Experimental data for the 3,4-isomer is less commonly published. Predicted values are based on the general acidity of benzoic acids.[4]

The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents. Electron-donating groups like methoxy typically decrease the acidity of benzoic acid.[5] However, the "ortho effect" in the 2,3-isomer, caused by steric hindrance forcing the carboxyl group out of the plane of the benzene ring, can disrupt resonance stabilization of the carboxylate anion, potentially leading to a slight increase in acidity compared to what would be expected from electronic effects alone.[6]

Synthesis and Mechanistic Considerations

The most common and industrially viable method for synthesizing these compounds is the Friedel-Crafts acylation . This reaction involves the electrophilic acylation of a dimethoxybenzene isomer with phthalic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).

G cluster_reactants Reactants Phthalic Phthalic Anhydride Reaction Friedel-Crafts Acylation Phthalic->Reaction Dimethoxybenzene Dimethoxybenzene (1,2- or 1,3-) Dimethoxybenzene->Reaction Catalyst Lewis Acid Catalyst (e.g., AlCl₃) Catalyst->Reaction Workup Aqueous Acid Workup (e.g., HCl) Reaction->Workup Product 2-(Dimethoxybenzoyl)benzoic acid (Isomeric Mixture/Crude Product) Workup->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Final Product Isomer Purification->FinalProduct

Causality in Experimental Design:
  • Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that effectively coordinates with the oxygen atoms of phthalic anhydride, generating a highly electrophilic acylium ion necessary to overcome the aromaticity of the dimethoxybenzene ring.

  • Solvent and Temperature Control: The reaction is often performed in an excess of the aromatic substrate or in an inert solvent like benzene.[7] Temperature control is crucial; initial cooling prevents runaway reactions, while subsequent heating drives the reaction to completion.[8]

  • Workup Protocol: An acidic aqueous workup is a self-validating step. It serves two purposes: quenching the reaction by hydrolyzing the aluminum chloride catalyst and protonating the carboxylate intermediate to yield the final benzoic acid product.

The choice of the starting dimethoxybenzene isomer dictates the final product:

  • For 2-(2,3-Dimethoxybenzoyl)benzoic acid: Acylation of 1,2-dimethoxybenzene (veratrole) is required.

  • For 2-(3,4-Dimethoxybenzoyl)benzoic acid: Acylation of 1,2-dimethoxybenzene (veratrole) is also the starting material. The regioselectivity of the Friedel-Crafts reaction on veratrole typically favors substitution at the 4-position, leading to the 3,4-dimethoxybenzoyl product as the major isomer due to steric hindrance from the methoxy group at the 2-position. Direct synthesis of the 2,3-isomer as the major product via this method is more challenging and may require alternative strategies or result in lower yields after separation from the 3,4-isomer.

Applications and Comparative Performance

While both isomers can serve as versatile building blocks in organic synthesis, their primary utility is as intermediates in the pharmaceutical industry.[9][10] Benzoylbenzoic acid derivatives are known precursors for tranquilizers, anti-inflammatory agents, and anthelmintics.[10][11][12]

  • 2-(3,4-Dimethoxybenzoyl)benzoic acid is a documented key intermediate in the synthesis of certain tranquilizers and muscle relaxants. Its structure is incorporated into more complex heterocyclic systems that form the final active pharmaceutical ingredient (API).

  • 2-(2,3-Dimethoxybenzoyl)benzoic acid is less commonly cited in specific, large-scale pharmaceutical syntheses, suggesting it may be used in more niche applications or in discovery chemistry where its unique steric and electronic profile is advantageous. It is often used in the preparation of complex aromatic and heterocyclic derivatives in materials science and organic synthesis research.[2]

There is a lack of direct, published head-to-head experimental data comparing the performance of these two specific isomers in a given application. However, we can infer performance differences based on their structures:

Feature2-(2,3-Dimethoxybenzoyl)benzoic acid2-(3,4-Dimethoxybenzoyl)benzoic acidImplication for Performance
Steric Hindrance High, due to ortho-methoxy groupLow to moderateThe 3,4-isomer is likely a better substrate for subsequent reactions involving the carbonyl group, potentially leading to higher yields and faster reaction rates.
Electronic Activation Moderately activatingStrongly activatingThe 3,4-isomer's dimethoxy-substituted ring is more susceptible to further electrophilic substitution, a factor to consider in multi-step syntheses.
Synthetic Accessibility Potentially lower yield as a minor isomerHigher yield as the major isomer from veratroleThe 3,4-isomer is generally more accessible and cost-effective to produce via standard Friedel-Crafts chemistry.

Experimental Protocol: Synthesis of 2-(3,4-Dimethoxybenzoyl)benzoic Acid

This protocol describes a representative lab-scale synthesis via Friedel-Crafts acylation, a self-validating system where successful product formation confirms the reactivity of the chosen reagents under the specified conditions.

Objective: To synthesize 2-(3,4-dimethoxybenzoyl)benzoic acid from phthalic anhydride and 1,2-dimethoxybenzene.

Materials:

  • Phthalic anhydride (1.0 eq)

  • 1,2-Dimethoxybenzene (Veratrole) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ethanol or Toluene for recrystallization

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.2 eq) and anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Dissolve phthalic anhydride (1.0 eq) and 1,2-dimethoxybenzene (1.1 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

    • Causality Note: Slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation. The use of a slight excess of veratrole ensures the complete consumption of the limiting reagent, phthalic anhydride.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of starting material. The reaction mixture will typically become a thick, dark slurry.

  • Quenching and Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

    • Causality Note: This hydrolyzes the aluminum complexes and protonates the product. The process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution (to remove unreacted starting acid and HCl), and finally with brine.

    • Causality Note: The bicarbonate wash is a key purification step. The desired product is a carboxylic acid and will be extracted into the basic aqueous layer. Re-acidification of this layer will precipitate the product. For simplicity in this protocol, we assume the product remains primarily in the organic phase during initial washes if the pH is not driven too high. For a more rigorous purification, a full acid-base extraction is recommended.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified 2-(3,4-dimethoxybenzoyl)benzoic acid.

Conclusion

While 2-(2,3-dimethoxybenzoyl)benzoic acid and 2-(3,4-dimethoxybenzoyl)benzoic acid are structural isomers, they are not functionally interchangeable. 2-(3,4-Dimethoxybenzoyl)benzoic acid emerges as the more practical and accessible intermediate for many applications due to its more straightforward synthesis as the major regioisomer from veratrole and its lower steric hindrance around the reactive carbonyl group. In contrast, 2-(2,3-dimethoxybenzoyl)benzoic acid , with its sterically hindered profile, represents a more specialized reagent, potentially offering unique reactivity or conformational properties for targeted applications in discovery chemistry and materials science. The choice between these two compounds should be guided by a thorough analysis of the desired reaction pathway, considering steric accessibility, electronic effects, and synthetic cost-effectiveness.

References

  • Yang, C., Zhang, L., Zheng, Y., & Sun, D. (2012). A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel. Asian Journal of Chemistry, 24(11), 5133-5135. [Link]

  • Gayam, V., & Ravi, S. (2017). An Improved Process for Preparation of Key Intermediates in the Synthesis of Praziquantel. Der Pharma Chemica, 9(15), 107-110. [Link]

  • National Center for Biotechnology Information. (n.d.). Praziquantel. In PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Efficient Preparation of Key Intermediates in the Synthesis of Praziquantel. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Tranquilizer drug chlormezanone synthesis method.
  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acid via a base-promoted aerobic cascade reaction. (n.d.). [Link]

  • Cheméo. (n.d.). Benzoic acid, 2,4-dimethoxy-. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzoic acid. In PubChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2-Benzoylbenzoic Acid in Industrial Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2,4-Dimethylbenzoyl)benzoic acid. In PubChem. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2012). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]

  • Cheméo. (n.d.). Benzoic acid, 3,4-dimethoxy-. [Link]

  • ACS Publications. (1961). The Synthesis and Tranquilizer Activity of 2- and 4-Substituted 3,5-Morpholinediones. [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Patsnap Synapse. (2024). What is Benzoic Acid used for?. [Link]

  • Quora. (n.d.). What are the most common uses of benzoic acid?. [Link]

  • MDPI. (2025). Xylazine, a Drug Adulterant Whose Use Is Spreading in the Human Population from the U.S. to the U.K. and All Europe: An Updated Review. [Link]

  • PMC. (2022). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. [Link]

  • Google Patents. (n.d.). Synthetic process of 2-benzoylbenzoic acid.
  • Quora. (n.d.). Is there a correlation between substituents of benzoic acid and it's acidity?. [Link]

  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • LookChem. (n.d.). 3,4-DIMETHOXYBENZOYL CHLORIDE. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,4-Dimethoxybenzoyl chloride. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • FooDB. (2010). Showing Compound 3,4-Dimethoxybenzoic acid. [Link]

  • ResearchGate. (n.d.). 2,4-Dimethoxybenzoic acid and 2,5-dimethoxybenzoic acid. [Link]

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Comparative

A Senior Application Scientist's Guide to the Elemental Analysis of C16H14O5

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. The molecular formula, C16H14O5, represents several organic compounds, including the flavon...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, precise characterization of chemical compounds is paramount. The molecular formula, C16H14O5, represents several organic compounds, including the flavonoids Sakuranetin and Isosakuranetin.[1][2][3] This guide provides an in-depth comparison of methods for the elemental analysis of C16H14O5, offering practical insights and experimental data to ensure the empirical formula aligns with the theoretical composition, a critical step in verifying a compound's identity and purity.

Theoretical Elemental Composition of C16H14O5

Before delving into experimental analysis, establishing the theoretical elemental composition is crucial for a baseline comparison. The molar mass of C16H14O5 is approximately 286.28 g/mol .[1][2][3] The calculation of the percentage composition of each element—Carbon (C), Hydrogen (H), and Oxygen (O)—is foundational to this analytical endeavor.

To determine the theoretical elemental percentages, we utilize the atomic weights of the constituent elements:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Oxygen (O): 15.999 g/mol

The mass of each element in one mole of C16H14O5 is calculated as follows:

  • Mass of Carbon = 16 atoms × 12.011 g/mol = 192.176 g/mol

  • Mass of Hydrogen = 14 atoms × 1.008 g/mol = 14.112 g/mol

  • Mass of Oxygen = 5 atoms × 15.999 g/mol = 79.995 g/mol

The total molar mass is the sum of the masses of all atoms in the molecule:

Molar Mass of C16H14O5 = 192.176 + 14.112 + 79.995 = 286.283 g/mol

The percentage composition of each element is then determined by dividing the mass of each element by the total molar mass and multiplying by 100:

  • % Carbon = (192.176 / 286.283) × 100 = 67.13%

  • % Hydrogen = (14.112 / 286.283) × 100 = 4.93%

  • % Oxygen = (79.995 / 286.283) × 100 = 27.94%

This theoretical composition serves as the benchmark against which experimental results are compared.

Experimental Determination of Elemental Composition: A Comparative Overview

Several analytical techniques are available for determining the elemental composition of organic compounds.[4][5] The choice of method often depends on factors such as the required precision, sample throughput, and the available instrumentation. For organic compounds like C16H14O5, combustion analysis is the most prevalent and reliable method.[6][7]

Combustion Analysis: The Gold Standard

Combustion analysis is a robust and widely adopted technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds (CHNS analysis).[8][9] Oxygen content is typically determined by pyrolysis in a separate analysis. The fundamental principle involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen.

The combustion process converts the constituent elements into simple gaseous products:

  • Carbon is converted to Carbon Dioxide (CO2)

  • Hydrogen is converted to Water (H2O)

These combustion products are then passed through a series of detectors, typically a thermal conductivity detector (TCD) or an infrared detector, which quantifies the amount of each gas.[8] From these measurements, the percentage of each element in the original sample can be accurately calculated.

Experimental Protocol: Combustion Analysis of C16H14O5

The following is a generalized, step-by-step methodology for the elemental analysis of a C16H14O5 sample using a modern elemental analyzer. This protocol is based on the principles outlined in standards such as ASTM D5291 and ASTM D5373.[10][11]

  • Instrument Calibration:

    • Calibrate the elemental analyzer using certified organic standards with known elemental compositions. This step is critical for ensuring the accuracy of the measurements.

  • Sample Preparation:

    • Ensure the C16H14O5 sample is homogenous and dry.

    • Accurately weigh approximately 1-2 mg of the sample into a tin capsule.

  • Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is typically heated to around 900-1000 °C.

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.

    • The resulting gases (CO2 and H2O) are carried by a helium stream through a reduction tube to remove excess oxygen and then through a chromatographic column to separate the gases.

    • The separated gases are detected by a thermal conductivity detector (TCD).

  • Data Processing:

    • The instrument's software integrates the detector signals and, based on the initial calibration, calculates the percentage of carbon and hydrogen in the sample.

  • Oxygen Analysis:

    • For oxygen determination, the instrument is switched to pyrolysis mode. The sample is pyrolyzed in a furnace containing nickelized carbon at approximately 1060 °C.

    • The oxygen in the sample reacts with the carbon to form carbon monoxide (CO), which is then detected and quantified.

Comparison of Elemental Analysis Techniques

While combustion analysis is the primary method for C, H, and O determination in organic compounds, other techniques can be employed for a broader elemental survey, particularly for detecting trace inorganic impurities.

Technique Principle Elements Detected Advantages Limitations Relevant Standards
Combustion Analysis Sample is combusted in a high-temperature furnace, and the resulting gases (CO2, H2O, etc.) are quantified.C, H, N, S, OHigh precision and accuracy for major elements, well-established methods.Indirect oxygen determination, not suitable for most metals.ASTM D5291, ASTM D5373
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Sample is introduced into a high-temperature plasma, causing atoms to emit light at characteristic wavelengths.Wide range of metals and some non-metals.High sensitivity for trace elements, multi-element capability.Not suitable for C, H, N, O analysis in organic matrices.ASTM UOP981-18
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Similar to ICP-OES, but ions are detected by a mass spectrometer.Most elements in the periodic table.Extremely high sensitivity for trace and ultra-trace elements.More complex and expensive than ICP-OES.EN ISO 17294-2
X-ray Fluorescence (XRF) Sample is irradiated with X-rays, causing the emission of fluorescent X-rays with energies characteristic of the elements present.Most elements from Sodium to Uranium.Non-destructive, requires minimal sample preparation.Lower sensitivity for lighter elements.-

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis data relies on a self-validating system. This involves a three-pronged approach:

  • Comparison with Theory: The experimentally determined percentages of C, H, and O should be in close agreement with the calculated theoretical values. A deviation of ±0.4% is generally considered acceptable.

  • Use of Certified Reference Materials (CRMs): Analyzing a CRM with a known elemental composition alongside the unknown sample provides a crucial quality control check. The results for the CRM should fall within the certified tolerance limits.

  • Replicate Analyses: Performing multiple analyses of the same sample and ensuring the results are reproducible demonstrates the precision of the measurement.

Workflow for Elemental Analysis of C16H14O5

The following diagram illustrates the logical workflow for the elemental analysis of a C16H14O5 sample.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Homogeneous C16H14O5 Sample Weighing Accurate Weighing (1-2 mg) Sample->Weighing Encapsulation Encapsulation in Tin Foil Weighing->Encapsulation Combustion Combustion/Pyrolysis Encapsulation->Combustion Separation Gas Chromatography Combustion->Separation Detection Thermal Conductivity Detector Separation->Detection Calculation Calculate %C, %H, %O Detection->Calculation Comparison Compare with Theoretical Values Calculation->Comparison Validation Validate with CRMs Comparison->Validation Final_Report Final_Report Validation->Final_Report Final Report Generation

Caption: Workflow for the elemental analysis of C16H14O5.

Conclusion

The elemental analysis of C16H14O5 is a critical procedure for verifying its empirical formula and purity. While various techniques exist, combustion analysis remains the most accurate and reliable method for determining the percentage composition of Carbon, Hydrogen, and Oxygen in organic compounds. By following a rigorous experimental protocol, including proper instrument calibration and the use of certified reference materials, researchers can obtain high-quality data that provides confidence in the identity and integrity of their compounds. This foundational analysis is an indispensable component of the comprehensive characterization required in drug development and other scientific disciplines.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Chemteam.info. Combustion Analysis Ten Examples. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • LECO Corporation. Combustion Analysis for Elemental Determination. [Link]

  • National Institute of Standards and Technology. 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-, (S)-. [Link]

  • PubChem. Isosakuranetin. [Link]

  • PubChem. Sakuranetin. [Link]

  • SCISPEC. Elemental Analysis in Action. [Link]

  • Trace Elemental Instruments. International Standards. [Link]

  • Wikipedia. C16H14O5. [Link]

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  • Wikipedia. Isosakuranetin. [Link]

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Validation

The Influence of Substitution on Crystal Packing: A Comparative Analysis

<-4> A Comparative Guide to the Crystal Structure of o-Benzoylbenzoic Acid Derivatives In the landscape of pharmaceutical and materials science research, a profound understanding of the solid-state properties of active p...

Author: BenchChem Technical Support Team. Date: February 2026

<-4> A Comparative Guide to the Crystal Structure of o-Benzoylbenzoic Acid Derivatives

In the landscape of pharmaceutical and materials science research, a profound understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and functional organic molecules is paramount. The crystal structure, in particular, governs a multitude of physicochemical properties, including solubility, stability, and bioavailability. o-Benzoylbenzoic acid and its derivatives represent a class of compounds with significant applications, and their crystal engineering offers a fertile ground for scientific exploration.

This guide provides a comparative analysis of the crystal structure data for a selection of o-benzoylbenzoic acid derivatives. We will delve into the subtle interplay of intermolecular forces that dictate the crystal packing and conformational preferences of these molecules. The experimental data presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and characterization of novel molecular solids.

The introduction of substituents onto the core structure of o-benzoylbenzoic acid can dramatically alter the landscape of intermolecular interactions, leading to diverse and often predictable changes in crystal packing. In this section, we compare the crystal structures of the parent compound with its chloro- and nitro-substituted analogues to elucidate these structure-property relationships.

A recurring motif in the crystal structure of benzoic acid and its derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[1] This robust supramolecular synthon often dictates the primary organization of the molecules in the crystal lattice. However, the nature and position of other substituents can introduce competing interactions, such as C-H···O, C-H···π, and π-π stacking, which fine-tune the overall crystal architecture.[1][2]

The conformation of o-benzoylbenzoic acid derivatives is largely defined by the dihedral angle between the two aromatic rings. This angle is susceptible to the electronic and steric influences of the substituents. For instance, in 2-(4-chlorobenzoyl)benzoic acid, the dihedral angle between the aromatic rings is a significant 88.07 (11)°.[1]

Table 1: Comparative Crystallographic Data for o-Benzoylbenzoic Acid Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDihedral Angle (°)
2-(4'-Chlorobenzoyl)benzoic acidC14H9ClO3MonoclinicP2/c15.3209 (17)7.3171 (6)11.1988 (14)98.467 (10)488.07 (11)
2-(4-Chlorobenzamido)benzoic acidC14H10ClNO3Monoclinic-26.8843 (10)5.0367 (2)20.9264 (12)117.489 (2)813.93 (17) & 15.26 (15)
3-Aminobenzoic acid–4-nitrobenzoic acid (1/1)C7H5NO4·C7H7NO2Monoclinic-25.3707 (8)4.9875 (2)21.7276 (7)109.230 (2)84.40 (8) (nitro group twist)

Note: Data for unsubstituted o-benzoylbenzoic acid and o-nitrobenzoylbenzoic acid were not explicitly found in the provided search results, highlighting a potential area for further investigation. The table includes related structures for comparative purposes.

The data clearly illustrates the conformational flexibility of these molecules. The amide linkage in 2-(4-chlorobenzamido)benzoic acid leads to a significantly smaller twist between the rings compared to the ketone linkage in 2-(4'-chlorobenzoyl)benzoic acid.[3]

Experimental Protocols

The successful crystallization of organic molecules is often a blend of systematic screening and chemical intuition. Below are detailed protocols for the synthesis and crystallization of o-benzoylbenzoic acid and one of its derivatives, providing a foundation for reproducible research.

Synthesis of o-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This procedure is a classic example of electrophilic aromatic substitution.[4]

Materials:

  • Phthalic anhydride

  • Thiophene-free benzene

  • Anhydrous aluminum chloride

  • Ice

  • Concentrated hydrochloric acid

  • 10% Sodium carbonate solution

  • Activated charcoal

  • Ligroin

Procedure:

  • In a 500 ml round-bottomed flask equipped with a condenser and a hydrogen chloride trap, place 15 g of phthalic anhydride and 75 ml of thiophene-free benzene.

  • Cool the flask in an ice bath until the benzene begins to crystallize.

  • Carefully add 30 g of anhydrous aluminum chloride.

  • Gently warm the flask to initiate the reaction, being prepared to cool it in the ice bath if the reaction becomes too vigorous.

  • Once the reaction is proceeding smoothly, reflux the mixture for 30 minutes with constant stirring.

  • Cool the flask in an ice bath and decompose the aluminum complex by the cautious addition of ice, followed by 20 ml of concentrated hydrochloric acid.

  • Isolate the crude product by steam distillation to remove excess benzene.

  • Dissolve the crude product in a 10% sodium carbonate solution, treat with activated charcoal, and filter.

  • Precipitate the acid by neutralizing the filtrate with hydrochloric acid.

  • Recrystallize the product from a benzene-ligroin mixture to obtain pure, anhydrous 2-benzoylbenzoic acid.[5]

Crystallization of 2-(4'-Chlorobenzoyl)benzoic Acid

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from a suitable solvent.

Materials:

  • Crude 2-(4'-Chlorobenzoyl)benzoic acid

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the crude 2-(4'-chlorobenzoyl)benzoic acid in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to allow for slow evaporation of the solvent over several days.

  • Harvest the resulting single crystals for analysis.

Visualizing Intermolecular Interactions

The following diagrams, generated using Graphviz, illustrate the key intermolecular interactions that govern the crystal packing of o-benzoylbenzoic acid derivatives.

G cluster_dimer Carboxylic Acid Dimer Formation cluster_stacking π-π Stacking cluster_other Other Weak Interactions A Molecule A (R-COOH) B Molecule B (R-COOH) A->B O-H···O Hydrogen Bond B->A O-H···O Hydrogen Bond C Aromatic Ring 1 D Aromatic Ring 2 C->D π-π Interaction E Molecule with C-H F Molecule with π-system E->F C-H···π G Molecule with O atom E->G C-H···O

Caption: Key intermolecular interactions in the crystal packing of o-benzoylbenzoic acid derivatives.

The Role of Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in drug development.[6] Different polymorphs can exhibit distinct physical properties, and the investigation of polymorphism is a key aspect of solid-state characterization.[6][7] The conformational flexibility of o-benzoylbenzoic acid derivatives, particularly around the bond connecting the two rings, makes them susceptible to polymorphism.[7] Computational methods can be employed to predict and rationalize the stability of different polymorphic forms.[8]

Conclusion

The crystal structures of o-benzoylbenzoic acid derivatives are governed by a delicate balance of strong and weak intermolecular interactions. The ubiquitous carboxylic acid dimer synthon provides a primary structural motif, which is then modulated by the electronic and steric effects of substituents. This comparative guide highlights the significant influence of these substituents on the molecular conformation and crystal packing. A thorough understanding of these solid-state phenomena is essential for the rational design of new materials and pharmaceutical compounds with tailored properties.

References

  • The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). Available at: [Link]

  • Intermolecular interactions between benzoic acid in crystal under varying pressure. Physical Chemistry Chemical Physics. Available at: [Link]

  • 2-(4'-Chlorobenzoyl)benzoic acid | C14H9ClO3 | CID 66564 - PubChem. Available at: [Link]

  • Synthesis of o-benzoyl benzoic acid - PrepChem.com. Available at: [Link]

  • Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid) - PrepChem.com. Available at: [Link]

  • Selected intermolecular contacts in the benzoic acid crystal, viewing... - ResearchGate. Available at: [Link]

  • (PDF) 2-(4-Chlorobenzoyl)benzoic acid - ResearchGate. Available at: [Link]

  • CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents.
  • Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm (RSC Publishing). Available at: [Link]

  • 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1) - PMC - NIH. Available at: [Link]

  • Crystal structure of 2-(4-chlorobenzamido)benzoic acid - PMC. Available at: [Link]

  • Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics. Available at: [Link]

  • Crystal structure of 4-chloro-2-nitrobenzoic acid with 4-hydroxyquinoline - NIH. Available at: [Link]

  • Synthesis of o-benzoylbenzoic acid (BBA) | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Influence of noncovalent intermolecular interactions on crystal packing: syntheses and crystal structures of three layered Zn(ii)/1,2,4-triazole/carboxylate coordination polymers. CrystEngComm (RSC Publishing). Available at: [Link]

  • Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives - PMC. Available at: [Link]

  • 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem. Available at: [Link]

  • Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters - MDPI. Available at: [Link]

  • Segregation of Benzoic Acid in Polymer Crystalline Cavities - MDPI. Available at: [Link]

  • Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC - NIH. Available at: [Link]

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Safety & Regulatory Compliance

Safety

2-(2,3-Dimethoxybenzoyl)benzoic acid proper disposal procedures

Topic: Core Directive: Operational Autonomy & Safety First Objective: To provide a scientifically rigorous, field-validated disposal protocol for 2-(2,3-Dimethoxybenzoyl)benzoic acid . This guide moves beyond generic saf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Core Directive: Operational Autonomy & Safety First

Objective: To provide a scientifically rigorous, field-validated disposal protocol for 2-(2,3-Dimethoxybenzoyl)benzoic acid . This guide moves beyond generic safety sheets, offering a structural workflow for researchers handling substituted benzoylbenzoic acid derivatives.

Scope: This protocol applies to the solid compound, its solutions, and contaminated debris in a research or drug development setting.

Chemical Identity & Hazard Profiling

Before disposal, you must validate the chemical identity to ensure compatibility with waste streams.[1] This compound is a substituted derivative of 2-benzoylbenzoic acid , often used as an intermediate in the synthesis of anthracycline antibiotics or related pharmacophores.

Physicochemical & Hazard Data
PropertySpecification / Data
Chemical Name 2-(2,3-Dimethoxybenzoyl)benzoic acid
Structural Class Aromatic Keto-Acid (Benzophenone derivative)
Physical State Solid (Crystalline powder)
Acidity Weakly Acidic (Carboxylic acid moiety)
Primary Hazards Irritant (Skin, Eyes, Respiratory); Combustible Dust potential
GHS Classification Skin Irrit. 2 (H315), Eye Irrit.[2][3][4] 2A (H319), STOT SE 3 (H335)
Incompatibilities Strong Oxidizers, Strong Bases

Critical Note on Classification: While specific CAS data for this exact regioisomer may be limited in public databases, it shares the toxicological and disposal profile of its parent scaffold, 2-benzoylbenzoic acid (CAS 85-52-9) . Treat as a Hazardous Organic Acid .

Pre-Disposal Handling & Segregation

Principle: Segregation prevents "cocktail" reactions in waste drums. 2-(2,3-Dimethoxybenzoyl)benzoic acid must be kept separate from oxidizers (e.g., nitric acid, permanganates) to prevent exothermic degradation.

Step 1: Waste Stream Identification
  • Solid Waste: Pure powder, contaminated weighing boats, paper towels.

  • Liquid Waste (Aqueous): Basic solutions (if neutralized).

  • Liquid Waste (Organic): Mother liquors, HPLC effluents (methanol/acetonitrile mixtures).

Step 2: Labeling

Mark all containers with the following Hazardous Waste Label details:

  • Contents: "2-(2,3-Dimethoxybenzoyl)benzoic acid" (Do not use abbreviations).

  • Hazard Checkbox: [x] Irritant [x] Toxic.

Disposal Procedures: The "Self-Validating" Workflow

This section outlines the specific protocols for different states of the chemical.

Protocol A: Solid Waste (Preferred Method)
  • Context: Expired reagent or excess solid from synthesis.

  • Method: High-temperature incineration.

  • Procedure:

    • Collect solid material in a wide-mouth HDPE or amber glass jar.

    • Do NOT dissolve in solvent solely for disposal (this increases waste volume and cost).

    • Seal tightly and label as "Solid Organic Waste (Hazardous)".

    • Transfer to your facility's EHS hazardous waste collection point for off-site incineration.

Protocol B: Liquid Waste (Organic Solvents)
  • Context: Reaction mixtures or HPLC waste.

  • Method: Fuel blending/Incineration.

  • Procedure:

    • Ensure the solvent stream is compatible (e.g., non-halogenated vs. halogenated).

    • Pour into the "Organic Solvents" waste carboy.

    • Safety Check: Ensure no strong oxidizers are present in the carboy. The methoxy groups on the benzoyl ring can be susceptible to oxidation.

Protocol C: Aqueous Solutions & Neutralization
  • Context: Aqueous workups or cleaning rinsates.

  • Method: Neutralization and sewer discharge (ONLY if permitted by local regulations) or Aqueous Waste collection.

  • Procedure:

    • Check pH: The solution will likely be acidic.

    • Neutralization: Slowly add 1M Sodium Bicarbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ) while stirring.
    • Endpoint: Monitor until pH reaches 6–9.

    • Disposal: If the compound concentration is negligible (<1%) and non-toxic to aquatic life (verify local statutes), it may be drain-disposed with copious water. However, for drug development intermediates, the Best Practice is to collect as "Aqueous Chemical Waste" for off-site treatment.

Disposal Logic Visualization

The following decision tree illustrates the operational logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-(2,3-Dimethoxybenzoyl)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris SolidAction Collect in HDPE Jar Label: 'Solid Organic Waste' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck DebrisAction Double Bag (Clear Poly) Label: 'Contaminated Debris' Debris->DebrisAction Final Transfer to EHS/Waste Contractor (RCRA Code: D001/D002/U-List check) SolidAction->Final DebrisAction->Final Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous Solution SolventCheck->Aqueous OrganicAction Segregate: Halogenated vs Non-Halogenated Disposal: Incineration/Fuel Blending Organic->OrganicAction AqueousAction Adjust pH to 6-9 Collect as 'Aqueous Chemical Waste' Aqueous->AqueousAction OrganicAction->Final AqueousAction->Final

Figure 1: Decision matrix for the segregation and disposal of 2-(2,3-Dimethoxybenzoyl)benzoic acid waste streams.

Emergency Procedures (Spills during Disposal)

Accidents often occur during the transfer of waste. Follow this S.P.I.R.I.T. protocol:

  • S top the source: Upright the container if safe.

  • P rotect: Don PPE (Nitrile gloves, safety goggles, lab coat). Wear a dust mask (N95) if powder is airborne.

  • I solate: Evacuate non-essential personnel.

  • R eact:

    • Solid Spill: Do not dry sweep (dust hazard). Cover with wet paper towels or use a HEPA vacuum. Scoop into a waste container.

    • Liquid Spill: Absorb with vermiculite or spill pads. Neutralize acid spills with sodium bicarbonate.

  • I nvestigate: Document the root cause.

  • T ransfer: Label the debris as hazardous waste.

Regulatory Compliance (RCRA & Local)

  • RCRA Classification: This specific compound is not typically P-listed or U-listed by specific name. However, waste exhibiting characteristics of ignitability (if in solvent) or corrosivity (pH < 2) defaults to:

    • D001 (Ignitable) - If in flammable solvents.

    • D002 (Corrosive) - If in acidic solution.

  • Best Practice: Classify as "Non-Regulated Hazardous Waste" if it does not meet characteristic listings, but dispose of it as fully regulated hazardous waste to ensure environmental stewardship.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6856, 2-Benzoylbenzoic acid. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(2,3-Dimethoxybenzoyl)benzoic acid

Part 1: Executive Safety Summary Status: R&D Use Only / GHS Unclassified Critical Hazard: Combustible Dust / Potential Irritant While 2-(2,3-Dimethoxybenzoyl)benzoic acid (CAS 7266-92-4) is not currently classified as a...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Status: R&D Use Only / GHS Unclassified Critical Hazard: Combustible Dust / Potential Irritant

While 2-(2,3-Dimethoxybenzoyl)benzoic acid (CAS 7266-92-4) is not currently classified as a hazardous substance under GHS (Globally Harmonized System) based on available toxicity data (LD50 Oral Rat > 20,600 mg/kg), this lack of classification often leads to complacency. As a Senior Application Scientist, I advise treating this compound with Universal Precautionary Protocols for three reasons:

  • Structural Homology: Its benzoic acid moiety suggests potential mucosal and respiratory irritation upon hydrolysis or contact with moisture.

  • Dust Explosion Risk: Like many organic solids, fine particulates can form explosive mixtures in air.

  • Bioactivity Potential: As a common intermediate in the synthesis of isoquinoline derivatives and other pharmacophores, it should be handled as a potentially bioactive agent.

Part 2: Risk Assessment & Hazard Analysis

The following analysis bridges the gap between the "No Hazard" SDS classification and the practical reality of laboratory handling.

Hazard CategoryGHS StatusOperational RiskMechanism of Action
Acute Toxicity Not ClassifiedLowHigh molecular weight limits dermal absorption; low oral toxicity observed in rodent models.
Respiratory Not ClassifiedModerate Fine powder inhalation may cause mechanical irritation or sensitization in susceptible individuals.
Ocular Not ClassifiedModerate Acidic nature of the benzoate group may cause pH-dependent irritation to corneal surfaces.
Physical Not ClassifiedHigh Dust Explosion: Finely dispersed particles in the presence of an ignition source (static discharge).

Part 3: PPE Selection Matrix

This matrix is designed not just for the chemical itself, but for the context of its use (solvents, synthesis).

Dermal Protection (Gloves)
  • Recommendation: Nitrile Rubber (0.11 mm minimum)

  • Scientific Rationale:

    • Solid Handling: Standard nitrile provides excellent protection against dry organic solids.

    • Solution Handling: If dissolved in common solvents like Dichloromethane (DCM) or Ethyl Acetate, standard nitrile is insufficient .

      • If using DCM: Use PVA (Polyvinyl alcohol) or Silver Shield/4H laminates.

      • If using Methanol/Ethanol: Nitrile is acceptable.

Respiratory Protection
  • Recommendation: N95 (minimum) or P100 Particulate Respirator

  • Scientific Rationale:

    • Operations involving weighing or transfer generate invisible micro-aerosols. An N95 filter captures 95% of particles >0.3 microns, preventing deep-lung deposition of the benzoic acid derivative.

    • Engineering Control: All open handling must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

Ocular Protection
  • Recommendation: Chemical Splash Goggles (Indirect Vent)

  • Scientific Rationale: Safety glasses with side shields are insufficient for fine powders which can bypass side gaps. Goggles provide a seal, preventing dust migration into the tear film where it could acidify and cause irritation.

Part 4: Operational Protocols

Workflow 1: Safe Weighing & Transfer
  • Goal: Prevent cross-contamination and dust generation.

  • Static Elimination: Place an ionizing bar or anti-static gun near the balance. Why? Organic powders are prone to static charge, causing "jumping" and dispersion.

  • Tare Setup: Pre-weigh the receiving vessel (flask) with a funnel before adding the solid.

  • Transfer: Use a chemically resistant spatula (PTFE coated). Do not use metal if sensitive catalytic steps follow (trace metal contamination).

  • Wet-Down: If possible, add the solvent to the solid immediately to suppress dust, rather than adding solid to a stirring solvent (which creates a dust plume).

Workflow 2: Spill Response (Dry Powder)
  • Do NOT: Use compressed air or vigorous sweeping (generates dust cloud).

  • Protocol:

    • Isolate: Evacuate immediate area if spill is >50g.

    • PPE Up: Don N95 respirator and double nitrile gloves.

    • Cover: Gently cover the spill with a paper towel dampened with water or inert oil (mineral oil) to trap dust.

    • Collect: Scoop the damp material into a waste container.

    • Wash: Clean surface with 1N Sodium Bicarbonate (aq) to neutralize any residual acid traces, followed by water.

Part 5: Visualization (Logic & Workflows)

Figure 1: PPE Decision Logic for R&D Chemicals

Caption: Decision tree for selecting PPE based on physical state and solvent carrier.

PPE_Selection Start Handling 2-(2,3-Dimethoxybenzoyl)benzoic acid State Physical State? Start->State Solid Dry Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE Standard PPE: - Nitrile Gloves (0.11mm) - Safety Goggles - Lab Coat - Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Polar Alcohols / Water Solvent_Check->Polar Chlorinated DCM / Chloroform Solvent_Check->Chlorinated Polar_PPE Use Standard Nitrile Polar->Polar_PPE Chlor_PPE CRITICAL: Use PVA or Laminate Gloves (Nitrile degrades <5 mins) Chlorinated->Chlor_PPE

[1][2][3][4]

Figure 2: Spill Response Protocol

Caption: Step-by-step containment workflow for dry powder spills to prevent aerosolization.

Spill_Response Step1 1. Assess Volume (<50g vs >50g) Step2 2. Don PPE (N95 + Double Gloves) Step1->Step2 Proceed Step3 3. Wet Method Cover with damp towel Step2->Step3 Suppress Dust Step4 4. Neutralize Clean with NaHCO3 Step3->Step4 Collect Step5 5. Disposal Solid Waste Bin Step4->Step5 Finalize

Part 6: Disposal & Decontamination

Waste Stream Classification:

  • Solid Waste: Dispose of as "Non-Hazardous Organic Solid" unless contaminated with hazardous solvents.

  • Liquid Waste: If in solution, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent (methanol or acetone) before disposal. The rinsate must be treated as chemical waste.

Decontamination Solution:

  • A dilute, basic solution (1-5% Sodium Bicarbonate or Sodium Carbonate) is effective for cleaning surfaces, as it converts the benzoic acid derivative into its water-soluble salt form (Benzoate), facilitating easy removal.

Part 7: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(2,3-Dimethoxybenzoyl)benzoic acid (Product D6924). Retrieved from

  • PubChem. (2023). Compound Summary: 2-(2,3-Dimethoxybenzoyl)benzoic acid (CAS 7266-92-4). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2023). Combustible Dust in Industry: Preventing and Mitigating the Effects of Fire and Explosions. Retrieved from

Sources

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